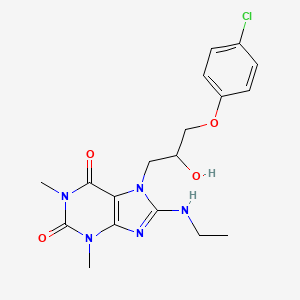

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

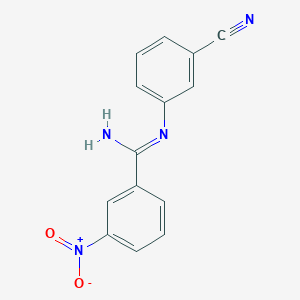

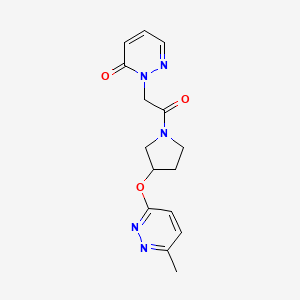

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.

BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

- Synthesis and Reactivity: The synthesis of novel heterocycles, including purino derivatives, has been explored, demonstrating the potential for these compounds in creating new chemical entities with unique properties. For instance, the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines involved heating of 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid, yielding products with significant yields. These processes highlight the chemical versatility and potential applications of purine derivatives in research and development (Ueda et al., 1987).

- Luminescent Sensors: Research has developed luminescent sensors based on specific chemical structures, such as 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, which demonstrates the potential of purine derivatives for applications in chemical sensing and detection. These compounds have shown to respond to common oxoacids, significantly increasing luminescent intensities, indicative of their utility in analytical chemistry and environmental monitoring (Young et al., 1997).

Pharmacological Evaluation

- Bioactivity and Receptor Affinity: A study on new 8-aminoalkyl derivatives of purine-2,6-dione revealed their affinity and potential psychotropic activity against serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting the importance of purine derivatives in developing new therapeutic agents. Specifically, modifications to the purine structure can lead to compounds with antidepressant and anxiolytic-like activities, offering insights into the design of new drugs with targeted receptor profiles (Chłoń-Rzepa et al., 2013).

Chemical Interactions and Properties

- Ring Opening Polymerization: The organo-catalyzed ring-opening polymerization of specific dioxane-diones, starting from amino acids, has been explored, demonstrating the potential of purine and pyrimidine derivatives in polymer science. These processes enable the creation of polymers with pendant functional groups, which can be tailored for various applications, including biodegradable materials and drug delivery systems (Boullay et al., 2010).

Wirkmechanismus

Target of Action

The primary target of MFCD08542400, also known as obefazimod, is a single microRNA, miR-124 . MicroRNAs are small non-coding RNA molecules that play critical roles in regulating gene expression. miR-124 is known to be involved in the regulation of inflammation .

Mode of Action

Obefazimod selectively up-regulates miR-124, leading to decreases in proinflammatory cytokines . Cytokines such as IL-17, IL-6, and the chemokine CCL2/MCP-1 are reduced, thereby potentially putting “a physiological brake” on inflammation .

Biochemical Pathways

The up-regulation of miR-124 by obefazimod affects the inflammatory response pathway. By reducing the levels of proinflammatory cytokines, obefazimod can modulate the immune system and control inflammation . This mechanism may explain its efficacy in treating conditions like ulcerative colitis (UC), where inflammation plays a key role .

Pharmacokinetics

It is known that obefazimod is administered orally once daily , suggesting that it is well-absorbed and has a suitable half-life for daily dosing.

Result of Action

The up-regulation of miR-124 by obefazimod leads to a decrease in proinflammatory cytokines, which in turn reduces inflammation . This has been observed to impact the immune system in vitro, in murine models of inflammatory bowel disease (IBD), as well as in patients suffering from UC . The compound’s action has shown both short- and long-term efficacy along with a favorable tolerability and safety profile in clinical trials conducted in UC patients .

Eigenschaften

IUPAC Name |

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O4/c1-4-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-12(25)10-28-13-7-5-11(19)6-8-13/h5-8,12,25H,4,9-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHFHSTSQMQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2771744.png)

amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)

![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)